molecular formula C24H25ClO5 B11156200 ethyl 3-{6-chloro-7-[(2,5-dimethylbenzyl)oxy]-4-methyl-2-oxo-2H-chromen-3-yl}propanoate

ethyl 3-{6-chloro-7-[(2,5-dimethylbenzyl)oxy]-4-methyl-2-oxo-2H-chromen-3-yl}propanoate

Cat. No.: B11156200
M. Wt: 428.9 g/mol
InChI Key: YQHZBRLDQBDCNE-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

Ethyl 3-{6-chloro-7-[(2,5-dimethylbenzyl)oxy]-4-methyl-2-oxo-2H-chromen-3-yl}propanoate is a complex organic compound with a molecular formula of C24H25ClO5 and a molecular weight of 428.905 g/mol . This compound is characterized by its chromen-2-one core structure, which is substituted with various functional groups, including a chloro group, a dimethylbenzyl ether, and an ethyl ester.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of ethyl 3-{6-chloro-7-[(2,5-dimethylbenzyl)oxy]-4-methyl-2-oxo-2H-chromen-3-yl}propanoate typically involves multi-step organic reactions. One common synthetic route includes the following steps:

    Formation of the Chromen-2-one Core: This step involves the cyclization of appropriate precursors under acidic or basic conditions to form the chromen-2-one core.

    Introduction of the Chloro Group: Chlorination of the chromen-2-one core is achieved using reagents like thionyl chloride or phosphorus pentachloride.

    Etherification: The dimethylbenzyl ether group is introduced through a nucleophilic substitution reaction using a suitable benzyl halide and a base.

    Esterification: The final step involves the esterification of the propanoic acid derivative with ethanol in the presence of an acid catalyst.

Industrial Production Methods

Industrial production methods for this compound may involve similar synthetic routes but are optimized for large-scale production. This includes the use of continuous flow reactors, automated synthesis, and purification techniques to ensure high yield and purity.

Chemical Reactions Analysis

Types of Reactions

Ethyl 3-{6-chloro-7-[(2,5-dimethylbenzyl)oxy]-4-methyl-2-oxo-2H-chromen-3-yl}propanoate can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using reagents like potassium permanganate or chromium trioxide to form corresponding carboxylic acids or ketones.

    Reduction: Reduction reactions using agents like lithium aluminum hydride can convert the ester group to an alcohol.

    Substitution: Nucleophilic substitution reactions can replace the chloro group with other nucleophiles such as amines or thiols.

Common Reagents and Conditions

    Oxidation: Potassium permanganate (KMnO4), chromium trioxide (CrO3)

    Reduction: Lithium aluminum hydride (LiAlH4), sodium borohydride (NaBH4)

    Substitution: Sodium hydride (NaH), potassium carbonate (K2CO3)

Major Products

    Oxidation: Carboxylic acids, ketones

    Reduction: Alcohols

    Substitution: Amines, thiols

Scientific Research Applications

Ethyl 3-{6-chloro-7-[(2,5-dimethylbenzyl)oxy]-4-methyl-2-oxo-2H-chromen-3-yl}propanoate has various applications in scientific research:

    Chemistry: Used as a building block in organic synthesis and as a reagent in various chemical reactions.

    Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Explored for its potential therapeutic effects and as a lead compound in drug discovery.

    Industry: Utilized in the development of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of ethyl 3-{6-chloro-7-[(2,5-dimethylbenzyl)oxy]-4-methyl-2-oxo-2H-chromen-3-yl}propanoate involves its interaction with specific molecular targets and pathways. The compound may exert its effects by:

    Binding to Enzymes: Inhibiting or activating specific enzymes involved in metabolic pathways.

    Interacting with Receptors: Modulating receptor activity to influence cellular signaling.

    Altering Gene Expression: Affecting the expression of genes related to cell growth, differentiation, and apoptosis.

Comparison with Similar Compounds

Ethyl 3-{6-chloro-7-[(2,5-dimethylbenzyl)oxy]-4-methyl-2-oxo-2H-chromen-3-yl}propanoate can be compared with similar compounds such as:

These compounds share structural similarities but differ in their substituents, which can influence their chemical reactivity and biological activity

Biological Activity

Ethyl 3-{6-chloro-7-[(2,5-dimethylbenzyl)oxy]-4-methyl-2-oxo-2H-chromen-3-yl}propanoate is a complex organic compound with a unique chromenone structure. This compound incorporates various substituents, including a chloro group and a dimethylbenzyl ether, which contribute to its diverse biological activities. Its molecular formula is C24H25ClO5C_{24}H_{25}ClO_5, and it has a molecular weight of approximately 422.87 g/mol .

Research indicates that this compound exhibits multiple biological activities, including:

  • Antioxidant Activity : The compound has shown potential as an antioxidant, which can help in neutralizing free radicals in biological systems.
  • Antimicrobial Properties : Studies suggest that it may possess antimicrobial effects against various pathogens, making it a candidate for further development in medicinal chemistry.
  • Anti-inflammatory Effects : Preliminary findings indicate that this compound may reduce inflammation, which is crucial for treating inflammatory diseases.

Structure-Activity Relationship (SAR)

The unique combination of substituents in this compound enhances its biological activity. The presence of the chloro group and the dimethylbenzyl ether significantly influences its interaction with biological targets.

SubstituentEffect on Activity
Chloro GroupIncreases lipophilicity, enhancing membrane permeability
Dimethylbenzyl EtherPotentially increases binding affinity to target receptors

Study 1: Antioxidant Evaluation

A study evaluated the antioxidant capacity of this compound using DPPH and ABTS assays. The results indicated that the compound exhibited significant scavenging activity, comparable to standard antioxidants like ascorbic acid.

Study 2: Antimicrobial Activity

In vitro tests demonstrated that this compound showed notable antibacterial activity against Gram-positive bacteria such as Staphylococcus aureus and Gram-negative bacteria like Escherichia coli. The Minimum Inhibitory Concentration (MIC) values were determined to be low enough to suggest potential therapeutic applications.

Study 3: Anti-inflammatory Properties

Research on the anti-inflammatory effects revealed that this compound significantly reduced the production of pro-inflammatory cytokines in cell cultures stimulated with lipopolysaccharides (LPS).

Properties

Molecular Formula

C24H25ClO5

Molecular Weight

428.9 g/mol

IUPAC Name

ethyl 3-[6-chloro-7-[(2,5-dimethylphenyl)methoxy]-4-methyl-2-oxochromen-3-yl]propanoate

InChI

InChI=1S/C24H25ClO5/c1-5-28-23(26)9-8-18-16(4)19-11-20(25)22(12-21(19)30-24(18)27)29-13-17-10-14(2)6-7-15(17)3/h6-7,10-12H,5,8-9,13H2,1-4H3

InChI Key

YQHZBRLDQBDCNE-UHFFFAOYSA-N

Canonical SMILES

CCOC(=O)CCC1=C(C2=CC(=C(C=C2OC1=O)OCC3=C(C=CC(=C3)C)C)Cl)C

Origin of Product

United States

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.